N-(3-fluoro-4-methylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthyridine core, oxadiazole ring, and multiple aromatic substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the oxadiazole ring and the aromatic substituents. Common reagents used in these reactions include fluorinated aromatic compounds, methylating agents, and oxadiazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial settings to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving aromatic and heterocyclic compounds.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The presence of fluorine and methyl groups enhances its binding affinity and selectivity, making it effective in targeting specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-fluoro-4-methylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide shares structural similarities with other naphthyridine and oxadiazole derivatives, such as:
Naphthyridine-based compounds: Known for their antimicrobial and anticancer properties.
Oxadiazole-based compounds: Used in pharmaceuticals and agrochemicals for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. The presence of both naphthyridine and oxadiazole rings, along with fluorine and methyl substituents, enhances its stability, reactivity, and potential for targeted applications.
Properties
Molecular Formula |
C27H22FN5O3 |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |
InChI |
InChI=1S/C27H22FN5O3/c1-15-4-8-18(9-5-15)25-31-27(36-32-25)21-13-33(26-20(24(21)35)11-7-17(3)29-26)14-23(34)30-19-10-6-16(2)22(28)12-19/h4-13H,14H2,1-3H3,(H,30,34) |
InChI Key |
ALLOSFFPMNJCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC(=C(C=C5)C)F |
Origin of Product |
United States |
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